molecular formula C23H21F2N3O4S2 B2460359 N-(3-(5-(2-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-04-5

N-(3-(5-(2-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2460359
CAS No.: 851783-04-5
M. Wt: 505.55
InChI Key: QIAAIUWODVIITC-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with:

  • A 2-fluorophenyl group at position 3.
  • A 4-fluorophenylsulfonyl group at position 1.
  • A meta-substituted phenyl ring (position 3) bearing an ethanesulfonamide moiety.

The ethanesulfonamide group contributes to solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Properties

IUPAC Name

N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-18-7-5-6-16(14-18)22-15-23(20-8-3-4-9-21(20)25)28(26-22)34(31,32)19-12-10-17(24)11-13-19/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAIUWODVIITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings on its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole moiety, sulfonamide linkage, and fluorinated phenyl groups, which contribute to its biological properties. The molecular formula is C₁₉H₁₈F₂N₂O₂S, with a molecular weight of approximately 366.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values suggest that the compound may exhibit similar efficacy in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research indicates that derivatives with sulfonamide functionalities can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. A related study found that compounds with similar structural motifs inhibited COX-2 with IC₅₀ values in the low micromolar range.

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it could induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • Study on Antitumor Activity : A study investigated a series of pyrazole derivatives for their antitumor activity against A549 lung cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC₅₀ values as low as 26 µM, indicating potent activity against lung cancer cells .
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered at doses correlating with the pharmacological profile observed in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structure and Key Substituents
Compound Name Core Structure Position 1 Substituent Position 5 Substituent Phenyl Ring Substituent
Target Compound Dihydro-pyrazole 4-Fluorophenylsulfonyl 2-Fluorophenyl Ethanesulfonamide (meta)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide Dihydro-pyrazole 3-Chlorophenylsulfonyl 2-Fluorophenyl Ethanesulfonamide (para)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydro-pyrazole 4-Methylphenyl-1,2,3-triazol-4-yl 4-Fluorophenyl Phenylcarbothioamide (position 1)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 4-Phenylsulfonylphenyl 2,4-Difluorophenyl Phenylethanone (position 3)
Key Observations:
  • Substituent Positioning : The meta-substituted ethanesulfonamide in the target compound contrasts with the para-substituted analog in , which may alter steric interactions and dipole alignment .

Substituent Effects

Fluorophenyl vs. Chlorophenyl Sulfonyl Groups
  • The 4-fluorophenylsulfonyl group in the target compound offers stronger electron-withdrawing effects than the 3-chlorophenylsulfonyl group in . This difference could modulate enzymatic stability or receptor affinity .
Ethanesulfonamide vs. Carbothioamide
  • The ethanesulfonamide group (target compound) provides superior solubility in aqueous media compared to the carbothioamide group in , which may reduce bioavailability due to hydrophobicity .

Crystallographic and Analytical Tools

  • SHELX Suite : Widely used for small-molecule refinement (). The target compound’s structure could be resolved using SHELXL for anisotropic displacement parameters .
  • WinGX/ORTEP : Employed for visualizing anisotropic ellipsoids and packing diagrams, as seen in ’s single-crystal study .

Q & A

Basic Research Questions

What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically including:

  • Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (ethanol, 80°C, 12–24 hours) .
  • Sulfonylation : Introduction of the sulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .
    Critical parameters : Temperature control during sulfonylation, stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .

Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole ring substitution and sulfonamide group integration (e.g., δ 3.5–4.0 ppm for dihydropyrazole protons) .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~545.12 g/mol) .

How are physicochemical properties like solubility and stability determined?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) via shake-flask method followed by UV-Vis quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic stability assessed at pH 2–9 .
    Key finding : Limited aqueous solubility (≤0.1 mg/mL in PBS) necessitates formulation with solubilizing agents (e.g., cyclodextrins) .

Advanced Research Questions

How can researchers resolve contradictions in reported biochemical activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific binding .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl substituents) to isolate structure-activity relationships (SAR) .

What computational methods predict target interactions and guide SAR studies?

  • Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., COX-2, carbonic anhydrase IX). Fluorophenyl groups show strong hydrophobic binding in COX-2’s active site .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR Models : 3D descriptors (e.g., CoMFA, CoMSIA) correlate logP and electronegativity with anti-inflammatory activity (R² >0.85) .

How does structural modification enhance bioavailability or target selectivity?

  • Sulfonamide substitution : Replacing ethanesulfonamide with methanesulfonamide reduces logP (from 3.2 to 2.8), improving solubility but decreasing COX-2 affinity .
  • Pyrazole ring fluorination : 2-Fluorophenyl groups enhance metabolic stability (t₁/₂ >6 hours in microsomes) compared to non-fluorinated analogs .
    Experimental validation : In vitro CYP450 inhibition assays (e.g., CYP3A4) and hepatic microsome stability tests .

What crystallographic insights inform structural optimization?

  • Single-crystal X-ray diffraction : Reveals dihedral angles between pyrazole and fluorophenyl rings (e.g., 15–25°), impacting steric hindrance and binding .
  • H-bond networks : Sulfonamide oxygen forms H-bonds with Thr513 in COX-2 (distance: 2.8 Å), critical for inhibitory activity .
    Application : Modify substituents to optimize H-bonding (e.g., -SO₂NH₂ → -SO₂NMe₂) while retaining affinity .

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